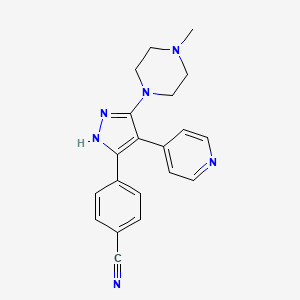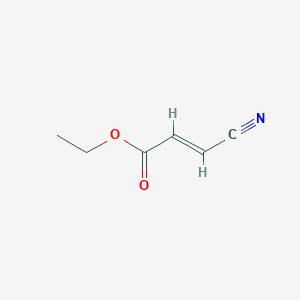![molecular formula C8H18Cl2N2 B13117130 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of high-pressure reactors and controlled temperature environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is widely used in scientific research due to its diverse biological activities. It has applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activities.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
6-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7-2-3-8-6-9-4-5-10(7)8;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
CQLXUNZSBFKYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)


![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)


![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)






